tert-butyl 1-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate
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Overview
Description
Tert-butyl 1-(aminomethyl)-2-azabicyclo[221]heptane-2-carboxylate is a bicyclic compound with a unique structure that includes a tert-butyl ester group, an aminomethyl group, and an azabicycloheptane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate typically involves a multi-step process. One common method includes the cycloaddition reaction of α′-ethoxycarbonyl cyclopentenones with nitroolefins, followed by hydrogen bond catalysis to form the bicyclic structure . The reaction conditions are generally mild and operationally simple, making it suitable for large-scale preparation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The process may also involve purification steps such as crystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Alkylated derivatives of the original compound.
Scientific Research Applications
Tert-butyl 1-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 1-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their activity. The bicyclic structure provides rigidity, which can enhance binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-(aminomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate
- Tert-butyl 1-(aminomethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
Uniqueness
Tert-butyl 1-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate is unique due to its specific substitution pattern and the presence of the tert-butyl ester group. This structural feature can influence its reactivity and binding properties, making it distinct from other similar compounds.
Properties
CAS No. |
1781126-82-6 |
---|---|
Molecular Formula |
C12H22N2O2 |
Molecular Weight |
226.3 |
Purity |
95 |
Origin of Product |
United States |
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